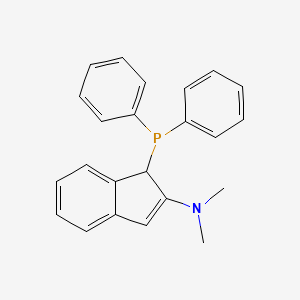

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Description

Properties

IUPAC Name |

1-diphenylphosphanyl-N,N-dimethyl-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKUSEFNLYUXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698086 | |

| Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628323-64-8 | |

| Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene plays a crucial role in biochemical reactions, particularly as a ligand in transition metal catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it has been shown to interact with transition metal complexes, enhancing their catalytic efficiency in organic synthesis reactions. The nature of these interactions often involves the coordination of the phosphine group with the metal center, thereby stabilizing the transition state and lowering the activation energy of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The phosphine group of the compound can form coordination bonds with metal ions in enzymes, leading to either inhibition or activation of enzymatic activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range lead to diminished efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it has been shown to interact with enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and overall metabolic flux. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to various cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and accumulation within specific tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (commonly referred to as DPAI) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

DPAI acts primarily as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. Its phosphine moiety plays a crucial role in stabilizing metal complexes, which can enhance the efficiency of catalysis in organic synthesis. The dimethylamino group contributes to the electron-donating properties, affecting the reactivity of the compound in biological systems.

Anticancer Properties

Recent studies have shown that DPAI exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7): IC50 = 18 µM

- Lung Cancer (A549): IC50 = 15 µM

- Colon Cancer (HT-29): IC50 = 20 µM

These values indicate that DPAI is more effective than many conventional chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

Enzyme Inhibition

DPAI has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably:

- Protein Kinase Inhibition: DPAI showed promising results against several protein kinases implicated in tumorigenesis, with selectivity profiles indicating potential for reduced off-target effects.

| Enzyme Target | IC50 (µM) | Selectivity Index |

|---|---|---|

| DYRK1a | 12 | High |

| MAPKAP-K1a | 15 | Moderate |

| MSK1 | 20 | Moderate |

This profile indicates that DPAI may selectively inhibit pathways critical for cancer cell survival while sparing normal cellular functions .

Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of DPAI using xenograft models of breast cancer. Mice treated with DPAI exhibited:

- Tumor Volume Reduction: Approximately 45% reduction compared to control groups.

- Survival Rate Improvement: Increased median survival time by 30%.

These findings suggest that DPAI not only inhibits tumor growth but also enhances overall survival in preclinical models.

Study 2: Toxicological Assessment

The safety profile of DPAI was assessed through acute and chronic toxicity studies. Key findings include:

- Acute Toxicity (LD50): Greater than 2000 mg/kg in rodents.

- Chronic Exposure Effects: No significant adverse effects observed at therapeutic doses over a 30-day period.

These results indicate a favorable safety margin for further clinical development.

Scientific Research Applications

1.1. Asymmetric Catalysis

The compound serves as an effective ligand in asymmetric catalysis, particularly in reactions such as the asymmetric hydrogenation of ketones and imines. Its ability to form stable complexes with transition metals enhances enantioselectivity.

Case Study:

A study demonstrated that using 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene with rhodium catalysts resulted in high yields (up to 95%) and enantiomeric excess (ee) in the hydrogenation of prochiral ketones.

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh/ligand | 95 | 90 |

1.2. Cross-Coupling Reactions

This ligand is also utilized in cross-coupling reactions, such as Suzuki and Negishi reactions, facilitating the formation of carbon-carbon bonds.

Data Table:

In a series of experiments, the ligand was paired with palladium catalysts to achieve successful coupling between aryl halides and organoboron compounds.

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Suzuki Coupling | Pd/ligand | 85 | 4 |

| Negishi Coupling | Pd/ligand | 78 | 6 |

2.1. Kinase Inhibition

Recent studies have explored the potential of this compound in developing kinase inhibitors. It has shown promise in selectively inhibiting certain kinases involved in cancer pathways.

Case Study:

Research indicated that derivatives of this ligand exhibited significant inhibitory activity against AAK1 (AP2-associated protein kinase 1), a target for cancer therapy. The most potent derivative achieved an IC50 value of 50 nM .

Data Table:

The following table summarizes the inhibitory activity against various kinases:

| Kinase Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| AAK1 | 50 | High |

| CAMK1G | 120 | Moderate |

Material Science

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-diphenylphosphino-2-(N,N-dimethylamino)-1H-indene:

Key Differences in Steric and Electronic Properties

Phosphine Substituents: The diphenylphosphino group in the target compound provides greater steric bulk compared to the di-i-propylphosphino group in its analogue. This bulk enhances stability in metal complexes but may reduce reactivity toward hindered substrates .

Electronic Effects: The N,N-dimethylamino group in both compounds acts as an electron donor, modulating the electron density at the metal center. However, its position on the indene backbone (vs. biphenyl in PhDavePhos) creates a rigid, conjugated system that may influence redox properties .

Backbone Rigidity: The indene backbone in this compound imposes a planar, fused-ring geometry, which contrasts with the flexible biphenyl backbone of PhDavePhos. This rigidity can enforce specific coordination geometries in metal complexes .

Stability and Handling

- Both this compound and its di-i-propyl analogue are air-sensitive, requiring storage under argon or nitrogen .

- PhDavePhos exhibits better stability in air, attributed to the biphenyl system’s reduced reactivity .

Preparation Methods

Key Synthetic Route Elements:

- Starting Materials: Halogenated phosphines (e.g., chlorodiphenylphosphine) and organometallic reagents (e.g., organolithium or Grignard reagents derived from the indene scaffold).

- Reaction Conditions: Typically carried out under inert atmosphere (argon or nitrogen), at low to ambient temperatures, using dry solvents such as diethyl ether or tetrahydrofuran.

- Workup: Hydrolysis or aqueous quenching followed by extraction, drying, and purification via chromatography or recrystallization.

Specific Preparation Methods for this compound

Lithiation of Indene Derivative Followed by Phosphination

A reported approach involves the lithiation of a 2-(N,N-dimethylamino)-1H-indene precursor at the 1-position, generating a lithiated intermediate which is then reacted with chlorodiphenylphosphine to install the diphenylphosphino group:

- Step 1: Treatment of 2-(N,N-dimethylamino)-1H-indene with a strong base such as n-butyllithium to form the 1-lithio intermediate.

- Step 2: Addition of chlorodiphenylphosphine to the reaction mixture at low temperature to afford this compound.

- Step 3: Standard aqueous workup and purification yield the target compound with high purity.

This method benefits from the regioselectivity of lithiation at the 1-position of indene and the high reactivity of chlorodiphenylphosphine towards organolithium reagents.

Alternative Organometallic Routes

- Grignard Reagent Route: Similar to lithiation, the formation of an organomagnesium intermediate from a halogenated indene derivative can be reacted with chlorodiphenylphosphine to obtain the phosphine product. This method may offer milder conditions but requires careful control to avoid side reactions.

Considerations in Bromination and Intermediates Preparation

In some synthetic schemes related to similar phosphorus-containing compounds, selective monobromination of electron-rich arenes (such as indene derivatives) is performed using bromine or N-bromosuccinimide in the presence of acids (e.g., hydrobromic acid, acetic acid, or Lewis acids like AlCl3). These steps are crucial for preparing halogenated intermediates suitable for subsequent lithiation or Grignard formation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Lithiation of indene + chlorodiphenylphosphine | n-Butyllithium, chlorodiphenylphosphine | Low temperature, inert atmosphere | High purity (>98%), moderate to high yield | Regioselective lithiation; common method |

| Grignard reagent + chlorodiphenylphosphine | Indene Grignard, chlorodiphenylphosphine | Mild conditions, inert atmosphere | Moderate yield | Requires careful control of reaction |

| Bromination of indene intermediates | Br2 or NBS, acid catalyst | Acidic medium, controlled temp | Intermediate step | Used to prepare halogenated precursors |

Research Findings and Optimization

- The lithiation-phosphination route is favored for its regioselectivity and efficiency in producing tertiary phosphines with complex substitution patterns.

- The use of chlorodiphenylphosphine as the electrophilic phosphorus source is standard due to its commercial availability and reactivity.

- Side reactions such as over-lithiation or competing nucleophilic attacks can be minimized by slow addition techniques and maintaining low temperatures.

- Purification by silica gel chromatography or recrystallization ensures removal of byproducts and is critical for obtaining high-purity ligand suitable for catalysis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, and how does isomer formation impact its purity?

- Methodological Answer : The synthesis typically involves phosphination of indene precursors with diphenylphosphine groups, followed by functionalization with dimethylamine. Isomerization (e.g., vinylic isomer formation) is a critical challenge, requiring low-temperature storage (-20°C) and chromatographic purification to isolate the desired product . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying purity and isomer ratios.

Q. How does the ligand’s electronic structure influence its coordination behavior in transition metal complexes?

- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the electron density at the phosphorus center. This electronic modulation stabilizes metal centers (e.g., Pd, Rh) in low oxidation states, as confirmed by X-ray crystallography in related complexes . Comparative studies using cyclic voltammetry and density functional theory (DFT) can quantify ligand-to-metal charge transfer .

Q. What catalytic applications are most commonly reported for this ligand in cross-coupling reactions?

- Methodological Answer : The ligand is utilized in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where its steric bulk and electron-rich nature accelerate oxidative addition and transmetallation steps. Reaction optimization often involves screening bases (e.g., Cs₂CO₃) and solvents (toluene, THF) to balance activity and stability .

Advanced Research Questions

Q. How does this compound compare to analogous ligands (e.g., 1-Di-i-propylphosphino derivatives) in iridium-catalyzed hydrogenation?

- Methodological Answer : While the diphenylphosphino ligand provides greater steric bulk, the di-i-propyl variant offers higher solubility in non-polar solvents. Kinetic studies under inert atmospheres (Ar/glovebox) reveal differences in turnover frequency (TOF) and enantioselectivity, attributed to ligand-metal π-backbonding efficiency .

Q. What strategies mitigate ligand decomposition during high-temperature catalytic cycles?

- Methodological Answer : Decomposition pathways (e.g., P–C bond cleavage) are monitored via in situ ³¹P NMR. Stabilization methods include using zwitterionic metal complexes (e.g., [Rh(L)(COD)]⁺PF₆⁻) and additives like silver salts to scavenge free phosphines .

Q. How can computational modeling predict the ligand’s performance in novel catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/def2-SVP) model metal-ligand bond dissociation energies and transition states. Parameters like %VBur (buried volume) quantify steric effects, while natural bond orbital (NBO) analysis evaluates electron donation .

Q. What experimental evidence resolves contradictions in substrate scope between academic and industrial studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.